1-Bromo-2-ethynyl-3-methylbenzene
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Overview
Description
1-Bromo-2-ethynyl-3-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromine atom, an ethynyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethynyl-3-methylbenzene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethynyl-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-Bromo-2-ethynyl-3-methylbenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biochemical pathways and interactions involving aromatic hydrocarbons.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-ethynyl-3-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and ethynyl group play crucial roles in its reactivity and interactions. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This leads to the formation of intermediates and subsequent products.
Comparison with Similar Compounds
1-Bromo-2-methylbenzene: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Bromo-3-methylbenzene: Similar structure but different substitution pattern, affecting its chemical properties.
1-Ethynyl-2-methylbenzene: Lacks the bromine atom, leading to distinct reactivity and uses.
Uniqueness: 1-Bromo-2-ethynyl-3-methylbenzene is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination imparts specific reactivity and versatility, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C9H7Br |
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Molecular Weight |
195.06 g/mol |
IUPAC Name |
1-bromo-2-ethynyl-3-methylbenzene |
InChI |
InChI=1S/C9H7Br/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3 |
InChI Key |
VBYVDCYDZRKPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C#C |
Origin of Product |
United States |
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